molecular formula C12H12N2O3 B2773301 Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate CAS No. 14838-24-5

Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate

Cat. No.: B2773301
CAS No.: 14838-24-5
M. Wt: 232.239
InChI Key: SVHQVBAGDFDLLV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring substituted with an amino group, a phenyl group, and an ethyl ester group

Properties

IUPAC Name

ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-9(13)10(14-17-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHQVBAGDFDLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromo-3-phenylpropanoate with hydroxylamine hydrochloride to form the oxime intermediate, which is then cyclized to the oxazole ring in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution reactions, enabling functionalization:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (Et₃N, THF, 0–25°C). This enhances solubility and bioactivity .

  • Alkylation : Forms N-alkylated derivatives with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃.

Example Reaction:

Compound+RCOClEt3N, THFRCONH-Oxazole ester derivative\text{Compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{RCONH-Oxazole ester derivative}

Cyclization Reactions

The oxazole ring and amino group enable cyclization to form fused heterocycles:

  • With α,β-unsaturated carbonyls : Forms pyrido[2,3-d]oxazole derivatives under acidic conditions (H₂SO₄, reflux).

  • Intramolecular cyclization : Produces bicyclic structures (e.g., oxazolo[5,4-b]pyridines) via thermal activation (120°C, DMF).

Key Product Example:

ReactantConditionsProductYield
Ethyl acrylateH₂SO₄, reflux, 6hPyrido[2,3-d]oxazole derivative72%

Ring-Opening Reactions

Under strong acidic/basic conditions, the oxazole ring undergoes cleavage:

  • Acidic hydrolysis (HCl, 100°C): Produces linear amides via C–O bond breakage.

  • Basic hydrolysis (NaOH, EtOH/H₂O): Generates carboxylic acid derivatives, enabling further functionalization.

Mechanistic Pathway:

OxazoleHClNH2C(=O)-CH2COOEt+byproducts\text{Oxazole} \xrightarrow{\text{HCl}} \text{NH}_2-\text{C(=O)-CH}_2-\text{COOEt} + \text{byproducts}

Condensation Reactions

The ester group participates in Knoevenagel condensations:

  • With aldehydes : Forms α,β-unsaturated esters in the presence of piperidine (70°C, ethanol).

Example:

Compound+PhCHOpiperidinePhCH=C(COOEt)-Oxazole\text{Compound} + \text{PhCHO} \xrightarrow{\text{piperidine}} \text{PhCH=C(COOEt)-Oxazole}

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of oxazole compounds can inhibit specific cancer cell lines by interfering with cellular processes such as apoptosis and proliferation. For instance, a study highlighted the structure–activity relationship (SAR) of oxazole derivatives, showing that modifications to the phenyl group can enhance anticancer activity against various tumor types .

2. Enzyme Inhibition
The compound has also been explored as an enzyme inhibitor. Its structural features allow it to interact with enzymes involved in metabolic pathways, potentially leading to the development of new therapeutic agents for diseases such as diabetes and obesity. For example, derivatives of oxazole have shown promising results as inhibitors of acyl-CoA synthetase, which is crucial in fatty acid metabolism .

3. Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial activity. Studies have demonstrated that oxazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function . This property positions the compound as a candidate for further development into antimicrobial agents.

Material Science Applications

1. Organic Electronics
this compound is being researched for its potential use in organic electronics. Its electronic properties may be suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films and its conductivity characteristics are key areas of investigation .

2. Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties for specific applications, such as coatings or adhesives. The versatility of this compound in forming novel polymers is being actively explored in material science research .

Biochemical Applications

1. Bioconjugation
this compound can serve as a bioconjugation agent due to its reactive amine group. This allows it to link biomolecules such as peptides or proteins with other entities (e.g., fluorescent tags or drug molecules), facilitating the development of targeted drug delivery systems .

2. Diagnostic Applications
The compound's unique fluorescence properties make it a candidate for use in diagnostic applications, particularly in imaging techniques where fluorescent markers are required. Its ability to bind selectively to biological targets could enhance the sensitivity and specificity of diagnostic assays .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of ethyl 4-amino derivatives on cancer cell linesShowed significant inhibition of cell proliferation in certain cancer types
Enzyme Inhibition ResearchExplored the interaction of oxazole derivatives with acyl-CoA synthetaseIdentified potential for developing metabolic disease treatments
Antimicrobial Activity AssessmentEvaluated the antimicrobial effects against various bacteriaConfirmed inhibition of bacterial growth through cell wall disruption

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate: Unique due to its specific substitution pattern on the oxazole ring.

    Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

This compound is unique due to its combination of an amino group, phenyl group, and ethyl ester group on the oxazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C12H12N2O3C_{12}H_{12}N_{2}O_{3} and features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the amino and carboxylate groups enhances its solubility and reactivity, making it a suitable candidate for drug development .

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, research reported minimal inhibitory concentration (MIC) values indicating effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.

PathogenMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that the compound could be a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating various signaling pathways. For example, it has been reported to inhibit the proliferation of human neuroblastoma cells, suggesting its potential use in cancer therapy .

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The oxazole ring facilitates hydrogen bonding and π-π interactions, allowing the compound to bind effectively to enzymes or receptors, thereby modulating their activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the oxazole moiety can significantly impact its efficacy. For instance, substituents on the phenyl ring have been shown to enhance or diminish antimicrobial activity depending on their electronic properties .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various derivatives of oxazole compounds, including this compound, revealing that modifications could lead to enhanced antibacterial potency against resistant strains .
  • Anticancer Potential : In another study focused on neuroblastoma cells, this compound was found to significantly reduce cell viability through apoptotic pathways involving caspase activation .
  • Pharmacokinetics : Research has indicated favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution in biological systems, which is essential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted precursors or functionalization of preformed oxazole rings. For example, a chloroformate intermediate can react with aminophenyl derivatives under basic conditions (e.g., pyridine) to introduce the ester group . Metal-free routes, such as cyclization of β-keto esters with nitriles, are preferred for environmental sustainability. Optimization includes controlling temperature (60–80°C), using catalysts like triethylamine, and purification via column chromatography (toluene/ethyl acetate gradients) . Yield improvements (>90%) are achievable by slow addition of reagents and inert atmosphere conditions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., phenyl at C3, amino at C4) via coupling patterns and chemical shifts (δ 6.5–7.5 ppm for aromatic protons).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths/angles and validates hydrogen bonding (e.g., N–H⋯O interactions). WinGX or ORTEP-III software visualizes anisotropic displacement parameters .
  • IR Spectroscopy : Peaks at 1680–1720 cm1^{-1} confirm ester carbonyl and oxazole ring vibrations .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Mechanistic Insights : Fluorescence quenching studies to assess binding to human serum albumin or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the amino group’s electron density enhances hydrogen bonding with biological targets .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., DNA gyrase for antimicrobial activity). Compare docking scores with structurally similar compounds (e.g., methyl vs. phenyl substituents) to prioritize derivatives .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted precursors) may skew bioactivity .
  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell line passage number).
  • SAR Analysis : Compare derivatives (e.g., Ethyl 3-(4-methylphenyl)-5-oxo-triazine-6-carboxylate) to isolate substituent effects. For example, phenyl groups enhance π-π stacking in enzyme pockets versus methyl groups .

Q. How can crystallographic data from SHELXL refine hydrogen-bonding networks in this compound complexes?

  • Methodological Answer :

  • Hydrogen Bond Analysis : SHELXL refines N–H⋯O and C–H⋯π interactions using anisotropic displacement parameters. Validate via PLATON or Mercury software.
  • Twist Angle Calculations : Measure dihedral angles between phenyl and oxazole rings (e.g., 84.59° in analogs) to correlate steric effects with solubility .
  • Validation Metrics : Check Rint_{\text{int}} (<5%) and GooF (0.9–1.1) to ensure data quality .

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